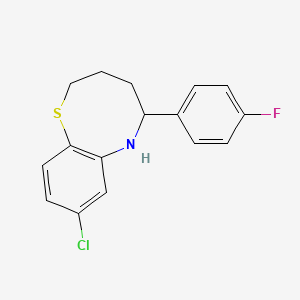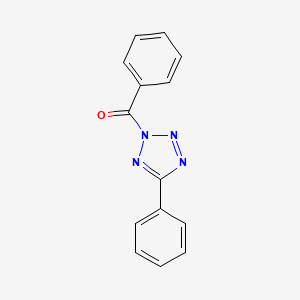
2H-Tetrazole, 2-benzoyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole, 2-benzoyl-5-phenyl- is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry
Preparation Methods
The synthesis of 2H-Tetrazole, 2-benzoyl-5-phenyl- can be achieved through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst or under specific reaction conditions . For instance, the reaction of benzoyl cyanide with sodium azide in the presence of a suitable solvent and catalyst can yield the desired tetrazole compound. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are also explored to minimize environmental impact .
Chemical Reactions Analysis
2H-Tetrazole, 2-benzoyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring’s nitrogen atoms can participate in nucleophilic substitution reactions, while the benzoyl and phenyl groups can undergo electrophilic aromatic substitution . Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with acidic chlorides to form new derivatives, or with reducing agents to modify the tetrazole ring . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Tetrazole, 2-benzoyl-5-phenyl- has a wide range of scientific research applications. In medicinal chemistry, tetrazole derivatives are often used as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development. In material science, tetrazoles are used as ligands in coordination chemistry, forming stable complexes with metal ions . Additionally, the compound’s high nitrogen content makes it suitable for applications in explosives and propellants .
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 2-benzoyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . In medicinal applications, the compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The benzoyl and phenyl groups contribute to the compound’s overall binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2H-Tetrazole, 2-benzoyl-5-phenyl- can be compared with other tetrazole derivatives, such as 5-phenyl-2H-tetrazole and 2-phenyl-2H-tetrazole-5-carboxylic acid . While these compounds share the tetrazole ring structure, their substituents and chemical properties differ. For example, 5-phenyl-2H-tetrazole lacks the benzoyl group, which affects its reactivity and applications . The presence of the benzoyl group in 2H-Tetrazole, 2-benzoyl-5-phenyl- enhances its stability and potential for forming coordination complexes . This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
87268-79-9 |
|---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
phenyl-(5-phenyltetrazol-2-yl)methanone |
InChI |
InChI=1S/C14H10N4O/c19-14(12-9-5-2-6-10-12)18-16-13(15-17-18)11-7-3-1-4-8-11/h1-10H |
InChI Key |
GOQZWYIQOQHBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
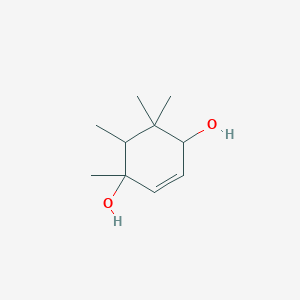
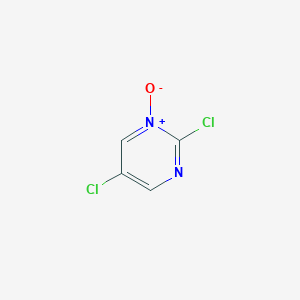
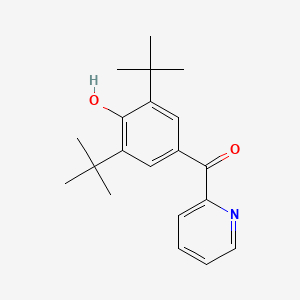
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
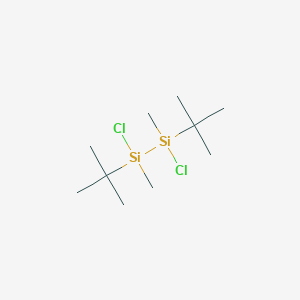

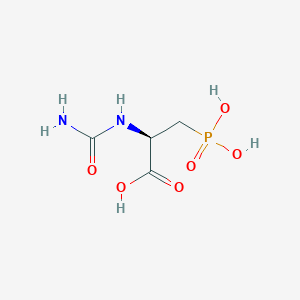
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
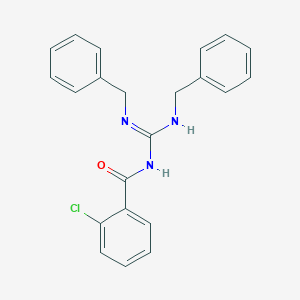
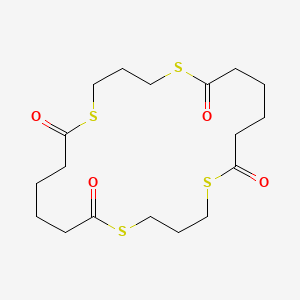
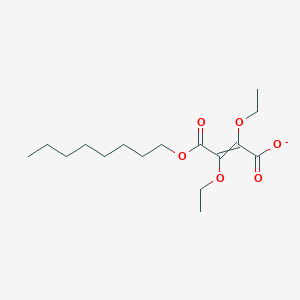
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
